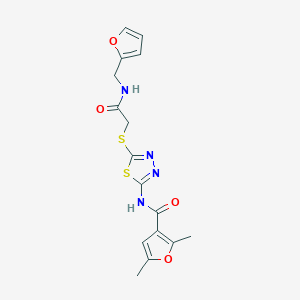

N-(5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds involves multiple steps, starting with the preparation of key intermediates like N-(furan-2-ylmethylidene)-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-3-amine. This compound is alkylated to afford N-alkylated products, which then undergo cyclization reactions to yield various heterocyclic derivatives, including 1,2,4-triazole, 1,3,4-oxadiazole, and 1,3,4-thiadiazole derivatives (El-Essawy & Rady, 2011).

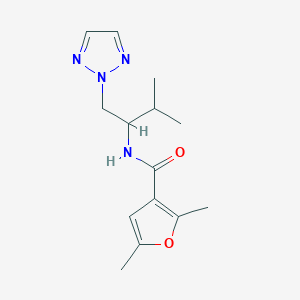

Molecular Structure Analysis

The molecular structure of such compounds is characterized by multiple heterocyclic groups, with extensive hydrogen-bonding interactions playing a crucial role in their molecular conformation. For instance, a related compound with a carboxamide group bonded to a furan ring and a 4-oxothiazolidin-3-yl group connected to a substituted chromen-3-yl group shows strong N—H⋯O and weak C—H⋯O intermolecular hydrogen-bonding interactions (Zhao & Zhou, 2009).

Chemical Reactions and Properties

The chemical reactions of related compounds include the opening of the thiadiazole ring under specific conditions, leading to derivatives with varied functional groups. For example, ethyl 5-methyl-4-(1,2,3-thiadiazol-4-yl)furan-2-carboxylate reacts with bases to form thioamides of furylacetic acid, demonstrating the compound's reactivity towards nucleophilic substitution reactions (Remizov, Pevzner, & Petrov, 2019).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting points, and crystalline structure, are influenced by their molecular structure. For example, the presence of various heterocyclic groups and intermolecular hydrogen-bonding interactions significantly affects their solubility in different solvents and their crystalline forms.

Chemical Properties Analysis

The chemical properties, including reactivity towards various reagents, stability under different conditions, and the ability to undergo various chemical transformations, are key areas of research. The thiadiazole ring, for example, can undergo ring opening under the action of bases, leading to the formation of novel derivatives with potential biological activities (Maadadi, Pevzner, & Petrov, 2017).

Aplicaciones Científicas De Investigación

Antiprotozoal Activity

One significant application of compounds structurally related to N-(5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide lies in their antiprotozoal activity. For instance, dicationic imidazo[1,2-a]pyridines and 5,6,7,8-tetrahydro-imidazo[1,2-a]pyridines have shown strong DNA affinities and in vitro and in vivo activity against protozoal infections, such as Trypanosoma brucei rhodesiense and Plasmodium falciparum, indicating their potential as therapeutic agents in treating diseases like trypanosomiasis and malaria (Ismail et al., 2004).

Synthesis and Reactivity

The synthesis and reactivity of furan and thiadiazole derivatives provide a foundation for exploring novel compounds with potential biological activities. Research on the reactions of ethyl 5-methyl-4-(1,2,3-thiadiazol-4-yl)furan-2-carboxylate with bases has contributed to the understanding of heterocyclic compound synthesis, highlighting the versatility of these compounds in producing a variety of derivatives through ring-opening and cyclization reactions (Remizov et al., 2019).

Potential Antiviral Properties

Furan-carboxamide derivatives have been identified as novel inhibitors of lethal H5N1 influenza A viruses. Systematic studies on these compounds revealed their significance in anti-influenza activity, with specific derivatives demonstrating potent inhibitory effects against the H5N1 virus, thus offering a new avenue for antiviral drug development (Yongshi et al., 2017).

Mecanismo De Acción

Target of Action

The primary target of this compound is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα). Upon activation by its growth factor ligands, EGFR undergoes a transition from an inactive monomeric form to an active homodimer. Dimerization stimulates the intrinsic intracellular protein-tyrosine kinase activity of EGFR.

Mode of Action

The compound interacts with its target, EGFR, by inhibiting its activity This inhibition prevents the activation of the downstream signaling pathways that are involved in cell proliferation and survival

Biochemical Pathways

The inhibition of EGFR by the compound affects several biochemical pathways. EGFR is known to activate several signaling cascades, including the PI3K/AKT, RAS/RAF/MEK/ERK, and JAK/STAT pathways . These pathways are involved in cell proliferation, survival, and differentiation. By inhibiting EGFR, the compound can potentially disrupt these pathways, leading to decreased cell proliferation and survival.

Result of Action

The result of the compound’s action is a decrease in cell proliferation and survival, due to the inhibition of EGFR and the disruption of its downstream signaling pathways . This can potentially lead to the death of cancer cells that overexpress EGFR.

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2,5-dimethylfuran-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O4S2/c1-9-6-12(10(2)24-9)14(22)18-15-19-20-16(26-15)25-8-13(21)17-7-11-4-3-5-23-11/h3-6H,7-8H2,1-2H3,(H,17,21)(H,18,19,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPRASOFETAFDBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)NC2=NN=C(S2)SCC(=O)NCC3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-methyl-2-(methylsulfanyl)-6-[(E)-3-phenyl-2-propenyl][1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2487066.png)

![N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2487070.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(ethylthio)benzamide](/img/structure/B2487071.png)

![1-(4-Bromo-2-methylphenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2487072.png)

![3-(Ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 3-nitrobenzoate](/img/structure/B2487073.png)

![5-methyl-2-(4-(thiophene-3-carbonyl)piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2487076.png)

![N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide](/img/structure/B2487078.png)

![N-(furan-2-ylmethyl)-5-(propan-2-yl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2487080.png)

![2-(3-chlorophenyl)-N-cyclohexyl-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2487081.png)

![N-(4-methylbenzyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B2487086.png)